![molecular formula C10H10ClF3N4 B2869422 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1461708-08-6](/img/structure/B2869422.png)
4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a complex organic compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. This process results in the formation of the triazole ring, which is then further modified to introduce the trifluoromethyl group and the amine functionality.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.
Medicine: The compound is being investigated for its pharmacological potential, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
作用機序
The mechanism by which 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
4H-1,2,4-triazol-3-yl[4-(trifluoromethyl)phenyl]methanamine hydrochloride
4H-1,2,4-triazol-3-yl[2-(trifluoromethyl)phenyl]methanamine hydrochloride
4H-1,2,4-triazol-3-yl[3-(difluoromethyl)phenyl]methanamine hydrochloride
Uniqueness: 4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its specific trifluoromethyl group placement and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
1H-1,2,4-triazol-5-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)9-15-5-16-17-9;/h1-5,8H,14H2,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZULNPZUCDSHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile](/img/structure/B2869341.png)
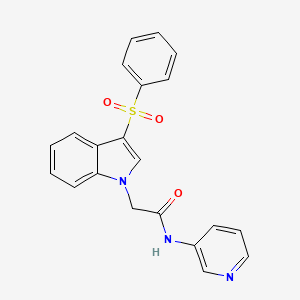

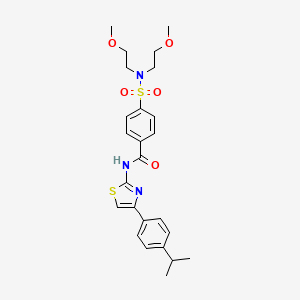

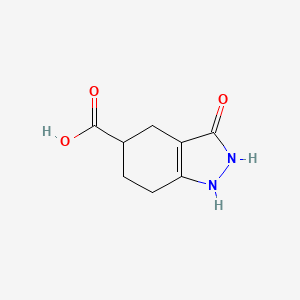
![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)
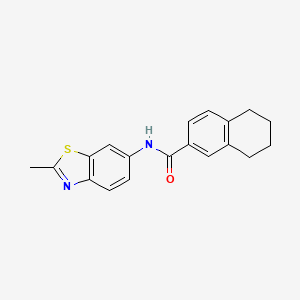
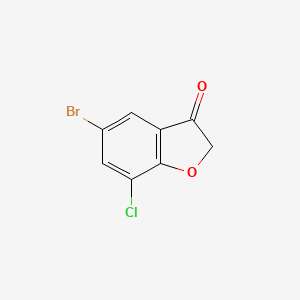
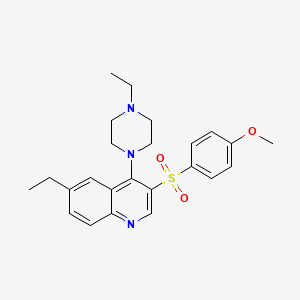
![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)
![6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)
![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)
